molecular formula C22H19N3O B13906090 7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol CAS No. 73855-36-4

7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol

Cat. No.: B13906090
CAS No.: 73855-36-4
M. Wt: 341.4 g/mol
InChI Key: WKQUEMVLENNTJC-UHFFFAOYSA-N
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Description

7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(((3-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol stands out due to its unique combination of a quinoline ring with a pyridine moiety and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

CAS No.

73855-36-4

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

7-[[(3-methylpyridin-2-yl)amino]-phenylmethyl]quinolin-8-ol

InChI

InChI=1S/C22H19N3O/c1-15-7-5-14-24-22(15)25-19(16-8-3-2-4-9-16)18-12-11-17-10-6-13-23-20(17)21(18)26/h2-14,19,26H,1H3,(H,24,25)

InChI Key

WKQUEMVLENNTJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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